alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol is a compound that belongs to the class of organofluorine compounds These compounds are characterized by the presence of fluorine atoms attached to carbon atoms The trifluoromethyl group (CF3) is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of thiophene derivatives using reagents such as Ruppert’s reagent (Me3SiCF3) in the presence of a base like cesium fluoride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of photoredox catalysis has also been explored for the efficient introduction of trifluoromethyl groups into aromatic systems .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl lithium compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can lead to a variety of functionalized thiophene derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol has several scientific research applications:
Mechanism of Action
The mechanism by which alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol exerts its effects is primarily through its electron-withdrawing trifluoromethyl group. This group can influence the reactivity of the molecule by stabilizing negative charges and destabilizing positive charges. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electronic interactions in materials science .
Properties
Molecular Formula |
C7H7F3OS |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H7F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3 |
InChI Key |
ODSWNOXWLBGDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.